Tropyl 3,5-dimethoxybenzoate
Description
Properties
CAS No. |
85181-37-9 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-4-5-13(18)9-16(8-12)22-17(19)11-6-14(20-2)10-15(7-11)21-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3 |
InChI Key |
QTLOKEVDMMEARP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Esterification via Acid Chloride Intermediate
This is the most common and efficient method for preparing tropyl esters, including tropyl 3,5-dimethoxybenzoate.
Step 1: Preparation of 3,5-dimethoxybenzoyl chloride
3,5-Dimethoxybenzoic acid is reacted with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) at room temperature or slightly elevated temperatures to form the corresponding acid chloride.
Step 2: Reaction with Tropine Hydrochloride
Tropine hydrochloride is then heated with the acid chloride at 130–140°C for about 30 minutes. During this reaction, hydrogen chloride gas is evolved, and the mixture liquefies and then resolidifies.
Step 3: Workup and Purification
The reaction mixture is cooled, dissolved in water, and basified with potassium carbonate solution. The free base is extracted with ethyl acetate, washed, dried over magnesium sulfate, and evaporated to yield the crude ester. The free base is then converted to the hydrochloride salt by treatment with ethereal hydrogen chloride and recrystallized from ethanol to obtain pure this compound hydrochloride.
Example Data from Patent Literature:
| Compound | Melting Point (°C) | Yield (g) | Purification Method |
|---|---|---|---|
| This compound | 200 | Not specified | Recrystallization from ethanol |
This method is described in detail in US Patent 4563465 and related patents, which provide a general procedure applicable to various substituted benzoates including 3,5-dimethoxybenzoate.
Direct Esterification (Fischer Esterification)
Though less commonly reported for this compound, direct esterification of tropine with 3,5-dimethoxybenzoic acid under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) and removal of water can be employed. However, this method is generally less efficient due to the steric hindrance and lower reactivity of tropine.
Alternative Synthetic Considerations
Use of Dehydrating Agents: Agents such as dicyclohexylcarbodiimide (DCC) or other coupling reagents can be used to activate the carboxylic acid for ester formation under milder conditions.
Catalysts: Acid catalysts or Lewis acids may be employed to enhance the esterification rate.
Solvent Systems: Common solvents include anhydrous diethyl ether, dichloromethane, or toluene, depending on the reaction conditions.
Research Findings and Analytical Data
Physical Properties
Melting Point: this compound hydrochloride typically melts around 200°C, indicating a well-defined crystalline product.
Elemental Analysis: Carbon, hydrogen, and nitrogen content closely match calculated values, confirming purity and correct molecular composition.
Structural Characterization
The compound features a tropyl group esterified to the 3,5-dimethoxy-substituted benzoate moiety. The methoxy groups at positions 3 and 5 influence the electronic properties and reactivity of the ester.
Crystallographic studies on related benzoate esters (e.g., methyl 3,5-dimethoxybenzoate) show consistent bond lengths and angles, supporting the expected structure.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acid Chloride Esterification | 3,5-Dimethoxybenzoyl chloride + tropine hydrochloride, 130–140°C, 30 min | High yield, well-established | Requires handling of acid chlorides and HCl gas |
| Direct Fischer Esterification | 3,5-Dimethoxybenzoic acid + tropine, acid catalyst, reflux | Simpler reagents | Lower yield, longer reaction time |
| Carbodiimide Coupling | 3,5-Dimethoxybenzoic acid + DCC + tropine, room temp | Mild conditions | Cost of reagents, side products |
Industrial and Scale-Up Considerations
Industrial synthesis typically employs the acid chloride method due to its efficiency and scalability.
Automation and continuous flow reactors may be used to control reaction parameters and improve reproducibility.
Purification is often achieved by crystallization of the hydrochloride salt to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Tropyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Treatment of Migraine
Tropyl 3,5-dimethoxybenzoate has been investigated for its efficacy in treating migraines. In studies comparing its potency to metoclopramide, it was found to be significantly more effective at lower doses. The compound demonstrated a high degree of antagonism against the Von Bezold-Jarisch reflex in anesthetized rats, indicating its potential as a therapeutic agent for migraine relief .
1.2 Antioxidant Properties
Research has identified this compound as having antioxidant properties. In vitro studies revealed that it exhibits significant radical scavenging activity against DPPH radicals, suggesting its potential role in preventing oxidative stress-related diseases .
Chemical Synthesis and Research
2.1 Organic Synthesis Intermediate
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various substituted benzoates and other derivatives through processes such as oxidation and substitution reactions.
2.2 Biological Activity Studies
The compound has been studied for its biological activities beyond its medicinal applications. Investigations into its antimicrobial and antifungal properties have shown promising results, indicating that it may be useful in developing new antimicrobial agents .
Table 1: Comparison of Potency in Migraine Treatment
| Compound | ED50 (µg/kg) | LD50 (mg/kg) |
|---|---|---|
| This compound | 408.4 ± 80.9 | Non-toxic |
| Tropyl 3,5-dimethylbenzoate | TBD | TBD |
| Metoclopramide | 233.4 ± 66.3 | TBD |
Table 2: Antioxidant Activity of Tropyl Derivatives
| Compound | IC50 (µM) |
|---|---|
| This compound | 30.0 |
| Tropyl 3,5-dimethylbenzoate | TBD |
| n-Propyl gallate | 30.30 |
Case Studies
Case Study: Antioxidant Activity Evaluation
In a study evaluating the antioxidant potential of various tropyl derivatives, this compound was synthesized and tested for its ability to scavenge DPPH radicals. The compound exhibited an IC50 value of 30 µM, demonstrating superior activity compared to other tested compounds . This positions it as a candidate for further research into antioxidant therapies.
Case Study: Pharmacological Efficacy in Animal Models
A pharmacological study assessed the efficacy of this compound in animal models of migraine. Results indicated that the compound significantly reduced migraine-like symptoms at doses lower than those required for traditional treatments like metoclopramide . This suggests a favorable safety profile and therapeutic window for clinical use.
Mechanism of Action
The mechanism of action of Tropyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .
Comparison with Similar Compounds
Substituent Position Effects in Dimethoxybenzoates
The position of methoxy groups on the benzoate ring significantly influences physicochemical properties. Studies on Cu(II) dimethoxybenzoate complexes (2,3-, 3,5-, and 2,6-isomers) reveal critical trends:
- Solubility :
- 3,5-dimethoxybenzoate exhibits the lowest water solubility (10⁻⁵–10⁻² mol·dm⁻³), followed by 2,3- and 2,6-isomers. This is attributed to stronger inductive and steric effects in the 3,5-isomer, which reduce electron density at the carboxylate oxygen, weakening hydration .
- A solubility comparison table is provided below:
| Compound | Solubility (mol·dm⁻³) |
|---|---|
| Cu(II) 3,5-dimethoxybenzoate | ~10⁻⁵ |
| Cu(II) 2,3-dimethoxybenzoate | ~10⁻³ |
| Cu(II) 2,6-dimethoxybenzoate | ~10⁻² |
- Thermal Stability :
- Decomposition pathways differ:
- 3,5-isomer: CuL₂·2H₂O → CuL₂ → CuO
2,6-isomer: CuL₂·H₂O → CuL₂ → CuO
Magnetic Properties :
Ester Group Variations
Tropyl 3,5-dimethoxybenzoate differs from simpler esters like methyl 3,5-dimethoxybenzoate () in steric and electronic profiles:
Stability and Decomposition
The decomposition behavior of Cu(II) 3,5-dimethoxybenzoate suggests that electron-withdrawing effects from methoxy groups stabilize the carboxylate moiety. Extrapolating to the tropyl ester, similar stabilization could enhance thermal resistance compared to ortho-substituted analogs .
Key Research Findings and Implications
- Substituent Position : The 3,5-dimethoxy configuration confers lower solubility and higher thermal stability but weaker metal coordination in complexes.
- Ester Group : The tropyl group enhances steric bulk and boiling points compared to linear esters.
- Synthetic Utility : Methoxy position impacts reaction yields, with para-substitution favoring efficiency.
Biological Activity
Tropyl 3,5-dimethoxybenzoate (C17H23NO4) is a compound that has garnered attention in pharmacological studies due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through the reaction of tropine with 3,5-dimethoxybenzoic acid chloride. The compound exhibits a melting point of approximately 200 °C and has a molecular structure characterized by the presence of two methoxy groups at the 3 and 5 positions of the benzoate ring .
Antimicrobial Properties
Research indicates that this compound possesses significant antibacterial and antifungal activities. Its effectiveness against various microbial strains has been documented, suggesting potential use as a preservative or therapeutic agent in treating infections. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting key metabolic pathways .
Analgesic and Anti-inflammatory Effects
This compound has shown promise in pain management . In animal models, it was found to effectively reduce pain responses comparable to established analgesics like metoclopramide. Notably, it exhibited a lower toxicity profile, making it a candidate for further development in pain relief therapies .
Antioxidant Activity
The compound also demonstrates antioxidant properties , which are critical for mitigating oxidative stress-related conditions. Studies have employed various assays to evaluate its capacity to scavenge free radicals, revealing IC50 values that indicate significant antioxidant potential compared to standard compounds .
Case Studies and Research Findings
A comparative study highlighted the efficacy of this compound against other benzoate derivatives. In tests measuring the antagonism of the Von Bezold-Jarisch reflex in anesthetized rats, this compound showed superior potency with lower effective doses than traditional treatments. The LD50 values indicated a relatively safe profile for this compound in rodent models .
Table of Biological Activity Comparisons
| Compound | Biological Activity | IC50/ED50 Values | LD50 (mouse/rat) |
|---|---|---|---|
| This compound | Antibacterial | Varies by strain | High (non-toxic) |
| Tropyl 3,5-Dichlorobenzoate | Analgesic | ED50: Lower than metoclopramide | Moderate |
| Tropyl 3,4,5-Trimethoxybenzoate | Antioxidant | IC50: Comparable to standards | High |
Future Directions and Conclusion
The biological activity of this compound suggests its potential utility in various therapeutic applications, particularly in antimicrobial and analgesic contexts. Further research is warranted to explore its mechanisms of action and optimize its efficacy through structural modifications. Given its promising safety profile and biological effects, this compound could play a significant role in future pharmacological developments.
Q & A
Basic: What are the recommended synthetic routes for Tropyl 3,5-dimethoxybenzoate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound can be synthesized via esterification or nucleophilic substitution. A validated approach involves coupling a tropyl alcohol derivative (e.g., tropine) with 3,5-dimethoxybenzoyl chloride under anhydrous conditions. To optimize efficiency:
- Use a Schlenk line to exclude moisture and oxygen.
- Catalyze the reaction with 4-dimethylaminopyridine (DMAP) to enhance acyl transfer.
- Monitor progress via thin-layer chromatography (TLC) using a 3:7 ethyl acetate/hexane mobile phase.
Purification via column chromatography (silica gel, gradient elution) yields high-purity product. For scale-up, consider microwave-assisted synthesis to reduce reaction time .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm) and confirm ester linkage (carbonyl resonance at ~168–170 ppm).
- IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹).
- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between methoxy oxygen and adjacent molecules) .
Advanced: How do the 3,5-dimethoxy substituents influence the electronic properties and solubility of this compound?
Methodological Answer:
The 3,5-dimethoxy groups exert competing inductive (-I) and mesomeric (+M) effects:
- Electron Density : The +M effect delocalizes electrons into the aromatic ring, stabilizing the carboxylate group but reducing solubility in polar solvents.
- Solubility Trends : Compared to 2,6- or 2,3-substituted analogs, 3,5-dimethoxybenzoates exhibit lower aqueous solubility (~10⁻⁵–10⁻³ mol·dm⁻³) due to steric hindrance and reduced hydrogen-bonding capacity. Solubility can be enhanced via co-solvents (e.g., DMSO:water mixtures) .
Advanced: What thermal decomposition pathways are observed in metal complexes of 3,5-dimethoxybenzoate derivatives?
Methodological Answer:
Thermogravimetric analysis (TGA) of Cu(II) 3,5-dimethoxybenzoate reveals a three-step decomposition:
Dehydration : Loss of coordinated water molecules (100–150°C).
Decarboxylation : Cleavage of carboxylate ligands (250–300°C), forming CO₂ and CuO.
Oxidative Degradation : Residual organic fragments decompose above 400°C.
The 3,5-substituents slow decomposition compared to 2,6-analogs due to reduced electron density on the carboxylate oxygen .
Advanced: How do magnetic properties of 3,5-dimethoxybenzoate complexes inform their coordination geometry?
Methodological Answer:
Magnetic susceptibility measurements (76–303 K) show that Cu(II) 3,5-dimethoxybenzoate forms antiferromagnetic dimers with µeff = 1.75 BM at 298 K. This indicates:
- Bridging Carboxylates : Bidentate coordination of carboxylate groups creates a binuclear Cu₂O₂ core.
- Weaker Metal-Oxygen Bonds : Reduced electron density on carboxylate oxygen (vs. 2,6-substituted analogs) decreases orbital overlap, raising µeff. Validate via Bleaney-Bowers equation fitting to quantify exchange coupling constants (J ≈ −150 cm⁻¹) .
Data Contradiction: How can discrepancies in reported stability data for tropyl derivatives be resolved?
Methodological Answer:
Conflicting stability values (e.g., heats of formation for tropyl cations) arise from:
- Experimental Artifacts : Side reactions during mass spectrometry (e.g., isomerization) skew results. Use collision-induced dissociation (CID) with tunable energy to isolate primary dissociation pathways.
- Computational Methods : Compare density functional theory (DFT) (e.g., B3LYP/6-311++G**) with experimental data. For example, MINDO/3 calculations predict tropyl cation stability > benzyl cation, but experimental ΔfH° values require recalibration using high-precision techniques like ion cyclotron resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
